(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
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Overview
Description
(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one is a complex organic compound characterized by its multiple tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in DCM at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TBAF in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of TBDMS groups to yield free hydroxyl groups.
Scientific Research Applications
(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is crucial.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one primarily involves the protection of hydroxyl groups. The TBDMS groups provide steric hindrance, preventing reactions at the protected sites. This allows for selective reactions at other functional groups in the molecule. The deprotection process involves the cleavage of the silyl ether bonds, typically using fluoride ions, to regenerate the free hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-3,4-bis[(trimethylsilyl)oxy]-5-{[(trimethylsilyl)oxy]methyl}oxolan-2-one: Similar structure but with trimethylsilyl (TMS) groups instead of TBDMS.
(3R,4R,5R)-3,4-bis[(triisopropylsilyl)oxy]-5-{[(triisopropylsilyl)oxy]methyl}oxolan-2-one: Contains triisopropylsilyl (TIPS) groups.
Uniqueness
The use of tert-butyldimethylsilyl groups in (3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one provides greater steric hindrance compared to TMS and TIPS groups, offering enhanced protection for hydroxyl groups during complex synthetic processes. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are critical.
Properties
Molecular Formula |
C23H50O5Si3 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
(3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C23H50O5Si3/c1-21(2,3)29(10,11)25-16-17-18(27-30(12,13)22(4,5)6)19(20(24)26-17)28-31(14,15)23(7,8)9/h17-19H,16H2,1-15H3/t17-,18-,19-/m1/s1 |
InChI Key |
LDGCUJIXTRHIDG-GUDVDZBRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C(=O)O1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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